molecular formula C8H11N3O5 B2505337 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid CAS No. 1855899-69-2

3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2505337
CAS No.: 1855899-69-2
M. Wt: 229.192
InChI Key: GIBLBTZWKKGZBC-UHFFFAOYSA-N
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Description

3-(3-Ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid is a synthetic pyrazole derivative featuring a propanoic acid backbone linked to a substituted pyrazole ring. The pyrazole moiety is substituted with an ethoxy group (-OCH₂CH₃) at position 3 and a nitro group (-NO₂) at position 2.

Properties

IUPAC Name

3-(3-ethoxy-4-nitropyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O5/c1-2-16-8-6(11(14)15)5-10(9-8)4-3-7(12)13/h5H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBLBTZWKKGZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN(C=C1[N+](=O)[O-])CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole-Based Propanoic Acid Derivatives

Ethyl 3-Methoxy-4-nitro-1H-pyrazole-1-propanoate ()
  • Structure : Differs by a methoxy (-OCH₃) group at position 3 and an ethyl ester (-COOCH₂CH₃) instead of a carboxylic acid (-COOH).
  • Methoxy vs. ethoxy substitution alters steric and electronic effects, with ethoxy providing greater steric bulk and slightly reduced electron-donating capacity.
  • Synthesis : Likely involves similar cyclocondensation or substitution reactions as described in for pyrazole derivatives .
3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic Acid ()
  • Structure: Contains a phenyl ring linked to a dimethylpyrazole (positions 3 and 5) and a propanoic acid.
  • Applications : Such analogs are often explored in medicinal chemistry for enzyme inhibition or receptor modulation .

Non-Pyrazole Propanoic Acid Derivatives

Chlorinated 3-Phenylpropanoic Acids ()
  • Examples: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid.
  • Key Differences: Chlorine atoms and hydroxyl groups enhance acidity (pKa ~2–3) compared to the pyrazole derivative. Demonstrated antimicrobial activity against E. coli and S. aureus, suggesting that electron-withdrawing groups (Cl, NO₂) may enhance bioactivity .
3-(2-Oxo-2H-pyran-6-yl)propanoic Acid ()
  • Structure : Features a pyran ring with a ketone group instead of a pyrazole.
  • Moderate antifungal activity against Aspergillus niger highlights the role of heterocyclic oxygen in bioactivity .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Pyrazole/Other) Functional Group Molecular Weight Key Features
3-(3-Ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid 3-OCH₂CH₃, 4-NO₂ -COOH 269.23 g/mol High acidity, moderate lipophilicity
Ethyl 3-methoxy-4-nitro-1H-pyrazole-1-propanoate 3-OCH₃, 4-NO₂ -COOCH₂CH₃ 283.26 g/mol Increased lipophilicity
3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid 3,5-CH₃ on pyrazole -COOH 244.29 g/mol Aromaticity, lower acidity
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid 3,5-Cl, 4-OH -COOH 235.08 g/mol High acidity, antimicrobial

Biological Activity

3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C9H12N4O3C_9H_{12}N_4O_3 and a molecular weight of 224.22 g/mol. Its structure features a propanoic acid moiety linked to a pyrazole ring substituted with an ethoxy and nitro group.

Anti-inflammatory Activity

Research indicates that compounds within the pyrazole family, including derivatives like 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid, exhibit significant anti-inflammatory properties. A study evaluated various pyrazole derivatives for their ability to inhibit inflammation in vivo using the carrageenan-induced paw edema model. Notably, certain derivatives showed comparable efficacy to standard anti-inflammatory drugs like diclofenac .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundInhibition (%)Reference
3-(3-Ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acidTBDCurrent Study
Standard (Diclofenac)86.72
Other Pyrazole Derivative (5a)≥84.2

Antimicrobial Activity

Pyrazole derivatives have also been explored for their antimicrobial properties. In various studies, compounds were tested against a range of bacterial strains and fungi. The presence of electron-withdrawing groups like nitro has been correlated with enhanced antimicrobial activity. For instance, compounds similar to 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid demonstrated promising results against Escherichia coli and Staphylococcus aureus in vitro .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

CompoundMicroorganismInhibition Zone (mm)Reference
3-(3-Ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acidE. coliTBDCurrent Study
3-(4-Nitrophenyl)-pyrazoleStaphylococcus aureusTBD

The biological activities of pyrazole derivatives are often attributed to their ability to inhibit specific enzymes involved in inflammatory pathways or microbial metabolism. For instance, some studies suggest that these compounds may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

Case Studies

Case Study 1: Anti-inflammatory Evaluation

In one notable study, researchers synthesized several pyrazole derivatives and assessed their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. Among these, the compound structurally related to 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid exhibited significant inhibition of edema formation compared to control groups .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial efficacy of various pyrazole derivatives against clinical isolates of bacteria. The results indicated that compounds with similar structural features to 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid showed promising activity against multi-drug resistant strains, highlighting their potential as lead compounds in drug development .

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